molecular formula C24H20BrNO5 B13463337 2-{3-bromo-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenoxy}acetic acid

2-{3-bromo-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenoxy}acetic acid

Cat. No.: B13463337
M. Wt: 482.3 g/mol
InChI Key: WPJDJWDQJIFBEG-UHFFFAOYSA-N
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Description

This compound is a brominated phenoxy acetic acid derivative featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc)-protected aminomethyl group at the 5-position of the aromatic ring. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions . The bromine atom at the 3-position introduces steric and electronic effects, while the phenoxy acetic acid moiety enhances solubility and facilitates conjugation in solid-phase synthesis .

Properties

Molecular Formula

C24H20BrNO5

Molecular Weight

482.3 g/mol

IUPAC Name

2-[3-bromo-5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenoxy]acetic acid

InChI

InChI=1S/C24H20BrNO5/c25-16-9-15(10-17(11-16)30-14-23(27)28)12-26-24(29)31-13-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-11,22H,12-14H2,(H,26,29)(H,27,28)

InChI Key

WPJDJWDQJIFBEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC(=CC(=C4)Br)OCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-bromo-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenoxy}acetic acid typically involves multiple steps. One common method starts with the bromination of a phenyl ring, followed by the introduction of the Fmoc-protected amino group. The final step involves the attachment of the acetic acid moiety. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{3-bromo-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenoxy}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide for substitution, hydrogen peroxide for oxidation, and palladium catalysts for coupling reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce peptides or other complex molecules .

Scientific Research Applications

2-{3-bromo-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenoxy}acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Employed in the study of protein interactions and enzyme mechanisms.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{3-bromo-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenoxy}acetic acid involves its interaction with specific molecular targets. The Fmoc-protected amino group can be deprotected under acidic conditions, allowing the compound to participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Fmoc-Protected Analogues

2-(3-Bromophenyl)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic Acid (CAS 1700076-81-8)
  • Structural Differences: Bromine at the 3-position of the phenyl ring; methyl substitution on the Fmoc-protected amino group.
  • The absence of a phenoxy linker may reduce solubility in polar solvents .
  • Molecular Weight: 466.33 g/mol vs.
Parameter Target Compound CAS 1700076-81-8
Molecular Formula C24H20BrNO4 (est.) C24H20BrNO4
Substituents 3-Br, 5-Fmoc-amino 3-Br, Fmoc-Me-amino
Functional Groups Phenoxy acetic acid Acetic acid
Applications Peptide synthesis Heterocyclic building blocks

Phenoxy Acetic Acid Derivatives

2-[4-[(2,4-Dimethoxyphenyl)[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]methyl]phenoxy]acetic Acid (CAS 126828-35-1)
  • Structural Differences: 2,4-Dimethoxyphenyl group instead of bromophenol; additional methoxy groups enhance electron density.
  • Impact : Increased solubility in organic solvents due to methoxy groups; dimethoxy substitution may interfere with π-π stacking in solid-phase synthesis .

Halogen-Substituted Analogues

2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-fluorobenzoic Acid (CAS 1185296-60-9)
  • Structural Differences: Fluorine at the 5-position of a benzoic acid core; lacks the phenoxy linker.
  • Impact : Fluorine’s electronegativity may enhance stability against nucleophilic attack but reduce reactivity in coupling compared to bromine .

Heterocyclic Analogues

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylthiophene-3-carboxylic Acid (CAS 1340291-71-5)
  • Structural Differences : Thiophene ring replaces benzene; methyl group at the 5-position.
  • Impact : Thiophene’s aromaticity differs from benzene, affecting electronic properties and stacking interactions. The methyl group may improve lipophilicity .

Hydroxyl-Substituted Analogues

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-hydroxyphenyl)acetic Acid (CAS 615553-60-1)
  • Structural Differences : Hydroxyl group at the 3-position of the phenyl ring; stereocenter at the α-carbon.
  • Impact : Hydroxyl group introduces hydrogen-bonding capability, enhancing aqueous solubility. Stereochemistry may influence chiral recognition in peptide synthesis .

Biological Activity

2-{3-bromo-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenoxy}acetic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a fluorenylmethoxycarbonyl (Fmoc) group and a brominated phenoxyacetic acid moiety, contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Fmoc Group : Commonly used as a protecting group in peptide synthesis, it allows for selective reactions without interfering with other functional groups.
  • Brominated Phenoxyacetic Acid Moiety : The presence of the bromine atom enhances the compound's reactivity and may influence its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of 2-{3-bromo-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenoxy}acetic acid is primarily attributed to its ability to interact with various biological molecules. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways and cellular functions.
  • Receptor Binding : The phenoxyacetic acid portion can enhance binding affinity with certain receptors, potentially leading to therapeutic effects.

Case Studies

  • Enzyme Interaction Studies : Research has shown that 2-{3-bromo-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenoxy}acetic acid exhibits inhibitory effects on specific enzymes involved in metabolic processes. For instance, studies indicated that at concentrations around 50 μM, the compound significantly reduced enzyme activity, demonstrating its potential as a pharmacological agent.
  • Binding Affinity Analysis : Binding studies using radiolabeled ligands revealed that this compound has a high affinity for certain receptors associated with inflammatory responses. This suggests its potential use in treating conditions characterized by excessive inflammation.

Data Table: Comparative Biological Activity

Compound NameStructure FeaturesBiological ActivityNotes
2-{3-bromo-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenoxy}acetic acidFmoc group, bromine substitutionEnzyme inhibition, receptor bindingHigh potential for therapeutic applications
AllylamineSimple amine structureLimited biological activityLacks complex functional groups
2-Chloro-4-fluorophenolHalogen-substituted phenolDifferent reactivity profileNot suitable for enzyme inhibition
2-PyrrolidoneLactam structureModerate activity in certain assaysDistinct properties compared to target compound

Synthesis and Purification

The synthesis of 2-{3-bromo-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenoxy}acetic acid involves multiple steps, including:

  • Formation of the Fmoc Group : This step is crucial for protecting the amino function during subsequent reactions.
  • Bromination : The introduction of the bromine atom enhances reactivity.
  • Final Assembly : Combining all structural components into the final product.

Advanced purification techniques such as chromatography are employed to ensure high purity levels essential for biological testing.

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